1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxylic acid
CAS No.: 842972-72-9
Cat. No.: VC7803733
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 842972-72-9 |
|---|---|
| Molecular Formula | C9H12N2O2 |
| Molecular Weight | 180.2 g/mol |
| IUPAC Name | 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O2/c12-9(13)8-6-4-2-1-3-5-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13) |
| Standard InChI Key | NFNLJMOKEMQHAB-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(CC1)NN=C2C(=O)O |
| Canonical SMILES | C1CCC2=C(CC1)NN=C2C(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture and Functional Groups
The compound’s defining feature is its seven-membered cyclohepta[c]pyrazole ring fused with a pyrazole moiety. The saturated hexahydro structure reduces ring strain, while the carboxylic acid group at the 3-position introduces polarity and hydrogen-bonding capacity. This configuration is critical for interactions with biological targets, as evidenced by its polar surface area of 53.93 Ų .
The IUPAC name, 1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxylic acid, reflects its bicyclic system and substituent orientation. Key identifiers include:
Table 1: Molecular Identity
| Property | Value | Source |
|---|---|---|
| CAS Registry Numbers | 842972-72-9, 856256-63-8 | |
| Molecular Formula | ||
| Molecular Weight | 180.2 g/mol | |
| SMILES | C1CCC2=C(CC1)NN=C2C(=O)O | |
| InChIKey | NFNLJMOKEMQHAB-UHFFFAOYSA-N |
Stereochemical Considerations
Despite its achiral nature, the compound’s conformational flexibility allows for multiple ring puckering modes, which may influence binding interactions. Computational models suggest that the cycloheptane ring adopts a boat-like conformation, stabilizing the pyrazole-carboxylic acid system .
Synthesis and Preparation Methods
Multi-Step Synthetic Pathways
Synthesis typically begins with pyrazole precursors undergoing cyclization to form the seven-membered ring. A common approach involves:
-
Cyclization: Intramolecular aldol condensation or [3+4] cycloaddition to construct the cyclohepta[c]pyrazole core.
-
Carboxylation: Introduction of the carboxylic acid group via Kolbe-Schmitt reaction or carbon dioxide fixation under high pressure.
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | H₂SO₄ (cat.), 80°C, 12 hr | 45–60% |
| Carboxylation | CO₂, K₂CO₃, 100 atm, 150°C | 30–40% |
Optimization efforts focus on improving yield through catalyst screening (e.g., transition metal complexes) and solvent selection.
Purification and Characterization
Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is standard. Structural confirmation employs:
Physicochemical Properties and Computational Data
Solubility and Partitioning
The carboxylic acid group enhances aqueous solubility (logS = -1.37), though the compound remains more soluble in polar organic solvents (e.g., DMSO). Its logP of 1.16 indicates moderate lipophilicity, balancing membrane permeability and solubility .
Table 3: Key Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 1.16 | Computational |
| logD (pH 7.4) | -1.73 | Experimental |
| Polar Surface Area | 53.93 Ų | DFT Calculation |
| Hydrogen Bond Donors | 2 | Experimental |
Stability and Reactivity
The compound exhibits stability under ambient conditions but degrades under strong acids/bases. The pyrazole ring participates in electrophilic substitution, while the carboxylic acid undergoes esterification or amidation .
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